molecular formula C13H8F3N3O2 B2793518 N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide CAS No. 861212-52-4

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2793518
CAS No.: 861212-52-4
M. Wt: 295.221
InChI Key: TZOCYEBNJPEKHJ-UHFFFAOYSA-N
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Description

N-(4-Cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a trifluoromethyl-substituted benzamide core linked to a 4-cyano-3-methyl-1,2-oxazole moiety. Key safety precautions for handling include avoiding heat sources (P210) and ensuring proper storage away from ignition hazards . Analytical services such as NMR, HPLC, and LC-MS are available for quality verification .

Properties

IUPAC Name

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O2/c1-7-9(6-17)12(21-19-7)18-11(20)8-4-2-3-5-10(8)13(14,15)16/h2-5H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOCYEBNJPEKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C#N)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is usually carried out under mild conditions using a suitable catalyst.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent, such as trifluoromethyl iodide, under appropriate reaction conditions.

    Formation of the Benzenecarboxamide Core: The final step involves the coupling of the isoxazole derivative with a benzenecarboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares structural similarities with other benzamide derivatives but differs in substituent groups, which critically influence physicochemical properties and bioactivity. Below is a comparative analysis based on available evidence:

Compound Name Key Substituents Reported Use Key Differences
N-(4-Cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide (Target) Trifluoromethyl, cyano, methyl-oxazole Not explicitly stated Unique combination of trifluoromethyl and cyano groups on benzamide-oxazole scaffold.
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) Trifluoromethyl, methoxy-isopropyl Fungicide (pesticide) Methoxy-isopropyl substituent instead of oxazole-cyano group; agrochemical focus.
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) Chlorophenyl, tetrahydrofuran, cyclopropane Fungicide Cyclopropane-carboxamide core; lacks trifluoromethyl or heterocyclic moieties.
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide Thiophene, cyano, methyl-oxazole Not stated Thiophene replaces benzamide; reduced aromaticity and altered electronic properties.
EP 3 532 474 B1 Patent Compounds (e.g., fluorophenyl-triazolo-oxazin derivatives) Fluorophenyl, triazolo-oxazin, trifluoropropyl Likely pharmaceuticals Complex triazolo-oxazin rings; fluorine-rich for enhanced metabolic stability.

Key Insights

Trifluoromethyl Group: The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like cyprofuram . This feature is shared with flutolanil but combined with a heterocyclic oxazole moiety in the target compound.

Heterocyclic Moieties: The 4-cyano-3-methyl-1,2-oxazole group distinguishes the target from flutolanil’s methoxy-isopropyl chain and cyprofuram’s cyclopropane-carboxamide. This likely influences target selectivity—e.g., oxazoles are common in kinase inhibitors .

Safety Profile : Unlike the pesticide-focused flutolanil and cyprofuram, the target compound’s safety guidelines emphasize flammability risks (P210), suggesting volatile handling requirements .

Inferred Bioactivity

  • The trifluoromethyl group and oxazole ring may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Biological Activity

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a 1,2-oxazole ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. The molecular formula is C12H8F3N3OC_{12}H_{8}F_{3}N_{3}O, with a molecular weight of approximately 291.21 g/mol. The presence of the cyano group and the trifluoromethyl moiety contributes to its lipophilicity and potential interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many oxazole derivatives have been shown to inhibit specific enzymes involved in cancer progression. For instance, compounds containing the oxazole structure have demonstrated inhibitory effects on phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways related to cancer cell proliferation .
  • Induction of Apoptosis : Certain studies have highlighted that oxazole derivatives can induce apoptosis in cancer cell lines. This is often mediated through the activation of p53 pathways and caspase cascades, leading to programmed cell death .
  • Cell Cycle Arrest : Some derivatives have been found to cause cell cycle arrest at the G0-G1 phase, which is crucial for preventing the proliferation of cancer cells .

Anticancer Activity

A significant focus has been placed on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)0.65Apoptosis induction
HeLa (cervical cancer)2.41Cell cycle arrest
PANC-1 (pancreatic cancer)1.50Enzyme inhibition

These results suggest that the compound not only inhibits cell growth but also triggers apoptotic pathways, making it a candidate for further development as an anticancer agent.

Selectivity and Toxicity

One of the advantages of this compound is its selectivity for cancer cells over normal cells. Studies have indicated that at higher concentrations (up to 10 µM), the compound does not significantly affect normal human keratinocytes, highlighting its potential for therapeutic use with reduced side effects .

Future Directions and Research

While initial findings are promising, further research is needed to optimize the structure of this compound to enhance its efficacy and selectivity. Ongoing studies are focusing on:

  • Structural Modifications : Investigating how changes in substituents can affect biological activity and pharmacokinetics.
  • In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles in more complex biological systems.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects on cancer cells.

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